2-Bromo-5-(3-(trifluoromethyl)phenyl)oxazole
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Overview
Description
2-Bromo-5-(3-(trifluoromethyl)phenyl)oxazole is a chemical compound with the molecular formula C10H5BrF3NO It is characterized by the presence of a bromine atom, a trifluoromethyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(3-(trifluoromethyl)phenyl)oxazole typically involves the bromination of 5-(3-(trifluoromethyl)phenyl)oxazole. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the oxazole ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) as the brominating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of unwanted by-products. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(3-(trifluoromethyl)phenyl)oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce complex molecules with extended conjugation .
Scientific Research Applications
2-Bromo-5-(3-(trifluoromethyl)phenyl)oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological processes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(3-(trifluoromethyl)phenyl)oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Bromo-3-(trifluoromethyl)phenyl)oxazole
- 3-Bromo-5-(trifluoromethyl)phenyl)oxazole
- 2-Bromo-5-(trifluoromethyl)pyridine
Uniqueness
2-Bromo-5-(3-(trifluoromethyl)phenyl)oxazole is unique due to the specific positioning of the bromine and trifluoromethyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C10H5BrF3NO |
---|---|
Molecular Weight |
292.05 g/mol |
IUPAC Name |
2-bromo-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C10H5BrF3NO/c11-9-15-5-8(16-9)6-2-1-3-7(4-6)10(12,13)14/h1-5H |
InChI Key |
HAXYFSQSCJFSJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(O2)Br |
Origin of Product |
United States |
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